molecular formula C14H18N4O3S B4589473 4-(PYRROLIDIN-1-YL)-7-(PYRROLIDINE-1-SULFONYL)-2,1,3-BENZOXADIAZOLE

4-(PYRROLIDIN-1-YL)-7-(PYRROLIDINE-1-SULFONYL)-2,1,3-BENZOXADIAZOLE

Cat. No.: B4589473
M. Wt: 322.39 g/mol
InChI Key: RDPMSHFGGHUTGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(PYRROLIDIN-1-YL)-7-(PYRROLIDINE-1-SULFONYL)-2,1,3-BENZOXADIAZOLE is a complex organic compound that features a benzoxadiazole core substituted with pyrrolidine and pyrrolidine sulfonyl groups

Scientific Research Applications

4-(PYRROLIDIN-1-YL)-7-(PYRROLIDINE-1-SULFONYL)-2,1,3-BENZOXADIAZOLE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(PYRROLIDIN-1-YL)-7-(PYRROLIDINE-1-SULFONYL)-2,1,3-BENZOXADIAZOLE typically involves multi-step organic reactions. One common approach is to start with a benzoxadiazole precursor, which is then subjected to nucleophilic substitution reactions to introduce the pyrrolidine and pyrrolidine sulfonyl groups. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and elevated temperatures to achieve the desired substitutions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(PYRROLIDIN-1-YL)-7-(PYRROLIDINE-1-SULFONYL)-2,1,3-BENZOXADIAZOLE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyrrolidine and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF, bromine in carbon tetrachloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4-(PYRROLIDIN-1-YL)-7-(PYRROLIDINE-1-SULFONYL)-2,1,3-BENZOXADIAZOLE involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine and sulfonyl groups play a crucial role in binding to these targets, modulating their activity. The benzoxadiazole core may also participate in electron transfer processes, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-(PYRROLIDIN-1-YL)-2,1,3-BENZOXADIAZOLE
  • 7-(PYRROLIDINE-1-SULFONYL)-2,1,3-BENZOXADIAZOLE
  • 4-(PYRROLIDIN-1-YL)-7-(MORPHOLIN-1-YL)-2,1,3-BENZOXADIAZOLE

Uniqueness

4-(PYRROLIDIN-1-YL)-7-(PYRROLIDINE-1-SULFONYL)-2,1,3-BENZOXADIAZOLE is unique due to the presence of both pyrrolidine and pyrrolidine sulfonyl groups, which confer distinct chemical properties and reactivity. This dual substitution pattern enhances its potential for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

7-pyrrolidin-1-yl-4-pyrrolidin-1-ylsulfonyl-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c19-22(20,18-9-3-4-10-18)12-6-5-11(17-7-1-2-8-17)13-14(12)16-21-15-13/h5-6H,1-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPMSHFGGHUTGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C3=NON=C23)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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